1-Methoxy-3-(4-vinylphenoxy)benzene
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Overview
Description
1-Methoxy-3-(4-vinylphenoxy)benzene is an organic compound that features a benzene ring substituted with a methoxy group and a vinylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(4-vinylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Major Products
Halogenated Derivatives: Formed through electrophilic aromatic substitution.
Epoxides: Formed through oxidation of the vinyl group.
Ethyl Derivatives: Formed through reduction of the vinyl group.
Scientific Research Applications
1-Methoxy-3-(4-vinylphenoxy)benzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in studies involving the modification of biomolecules for enhanced functionality.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(4-vinylphenoxy)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its methoxy and vinylphenoxy groups can interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Similar in structure but contains a nitro group instead of a vinylphenoxy group.
4-Methoxy-1-naphthol: Contains a naphthalene ring instead of a benzene ring.
1-Methoxy-4-vinylbenzene: Lacks the phenoxy group, making it less complex.
Uniqueness
1-Methoxy-3-(4-vinylphenoxy)benzene is unique due to the presence of both methoxy and vinylphenoxy groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization points, making it a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-ethenyl-4-(3-methoxyphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-3-12-7-9-13(10-8-12)17-15-6-4-5-14(11-15)16-2/h3-11H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNBVIJSVFUTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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